ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is a synthetic organic compound characterized by its unique hydrazinylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate typically involves the condensation of ethyl acetoacetate with 3-formamido-4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The methoxy and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-ethoxyphenyl)-3-[(3-methylphenyl)formamido]propanoate
- Ethyl 3-(4-methoxyphenyl)-3-[(3-formamido)phenyl]propanoate
Uniqueness
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9+ |
InChI Key |
FCTPJLPLVYPRIA-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)NC=O)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Origin of Product |
United States |
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